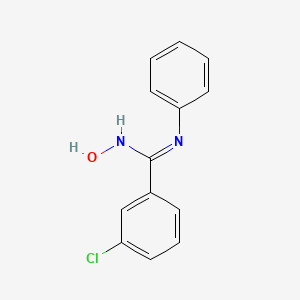

3-Chloro-N-hydroxy-N'-phenyl-benzamidine

Description

Historical Development of Amidine Chemistry and its Evolution

The study of amidines dates back to the 19th century, with the Pinner reaction, a key method for their synthesis from nitriles, being a cornerstone of their early chemistry. wikipedia.org Initially, research focused on understanding their basic chemical properties and reactivity. A comprehensive review of amidine chemistry was published as early as 1944, indicating a long-standing interest in this class of compounds. acs.org

Over the decades, the role of amidines has evolved significantly. From being simple organic bases, they have emerged as crucial components in various domains of chemistry. In organic synthesis, they are used as catalysts and as precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net The development of amidine-based compounds as therapeutic agents has also been a major area of research, with applications ranging from enzyme inhibitors to antimicrobial agents. nih.govnih.gov The evolution of synthetic methodologies has further expanded the scope of amidine chemistry, allowing for the preparation of a wide array of substituted derivatives with tailored properties. researchgate.net

The Unique Reactivity and Structural Features of N-Hydroxyamidine Scaffolds

The N-hydroxyamidine scaffold possesses a unique combination of structural and electronic features that dictate its reactivity. The presence of the N-hydroxy group introduces an additional site for chemical modification and intermolecular interactions, such as hydrogen bonding. This group also influences the basicity of the amidine function, making N-hydroxyamidines generally less basic than their parent amidines. nih.gov

The reactivity of N-hydroxyamidines is diverse. They can undergo a variety of transformations, including acylation, alkylation, and cyclization reactions. google.com The N-hydroxy group can be further functionalized, providing a handle for the synthesis of more complex molecules. google.com The tautomeric equilibrium between the N-hydroxyamidine and the corresponding oxime-hydrazone form can also play a role in their reactivity profile. The structural arrangement of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, for example, has been shown to be crucial for their selective antibacterial activity. nih.gov

Below is a data table summarizing key structural features of amidine-related compounds.

| Feature | Description | Reference |

| Amidine Basicity | Amidines are significantly more basic than amides and are among the strongest uncharged bases. Protonation occurs on the sp2-hybridized nitrogen, allowing the positive charge to be delocalized across both nitrogen atoms. | wikipedia.org |

| N-Hydroxyamidine Basicity | The introduction of an oxygen atom on one of the nitrogens reduces the basicity compared to the parent amidine. | nih.gov |

| Amidinium Ion | The cation formed upon protonation of an amidine is called an amidinium ion, which features identical C-N bond lengths due to charge delocalization. | wikipedia.org |

| Bond Lengths in Benzamidine (B55565) | The parent benzamidine molecule has a short C=NH bond and a longer C-NH2 bond, with lengths of 129 pm and 135 pm, respectively. | wikipedia.org |

Contextualization of 3-Chloro-N-hydroxy-N'-phenyl-benzamidine within the Broader Field of Substituted Benzamidines

This compound belongs to the broad class of substituted benzamidines. Benzamidines are benzamide (B126) derivatives where the carbonyl oxygen is replaced by an imino group. The properties and applications of these compounds can be significantly modulated by the nature and position of substituents on the phenyl rings.

Substituted benzamidines have been extensively studied for their biological activities. They are known to act as inhibitors of various enzymes, particularly serine proteases like trypsin and thrombin. nih.govwikipedia.org The inhibitory activity is often dependent on the physicochemical properties of the substituents. nih.gov For instance, the presence of a chlorine atom on the benzene (B151609) ring can influence the compound's electronic properties and binding interactions with biological targets. nih.gov

In the specific case of this compound, the molecule incorporates several key features:

A Benzamidine Core: Provides the fundamental scaffold for interaction with biological targets.

An N'-Phenyl Group: The presence of a phenyl group on one of the amidine nitrogens introduces steric bulk and potential for pi-stacking interactions, which can influence its binding affinity and selectivity for specific targets.

An N-Hydroxy Group: This group, as discussed earlier, modulates the basicity and provides a site for hydrogen bonding, which is often crucial for biological activity.

The combination of these substituents makes this compound a compound with potential for nuanced biological activity, likely as an enzyme inhibitor or a synthetic intermediate for more complex molecules. Its properties are a direct result of the interplay between the electronic effects of the chloro group, the steric and electronic contributions of the N'-phenyl group, and the unique reactivity conferred by the N-hydroxy moiety.

The following table provides data on related substituted benzamide compounds.

| Compound Name | Molecular Formula | Key Structural Finding | Reference |

| 3-Chloro-N-phenylbenzamide | C13H10ClNO | The two aromatic rings have a dihedral angle of 88.5°. Molecules are linked by N—H⋯O hydrogen bonds. | nih.govnih.gov |

| 3-Chlorodiphenylamine | C12H10ClN | A related amine structure. | nist.gov |

| 3-chloro-N-hydroxy-benzamidine | Not specified | A related N-hydroxy-benzamidine. | lab-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-4-5-10(9-11)13(16-17)15-12-7-2-1-3-8-12/h1-9,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIQXJNJRXOWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactive Intermediates Involving 3 Chloro N Hydroxy N Phenyl Benzamidine

Mechanisms of N-Hydroxyamidine Formation (e.g., Nucleophilic Addition, Elimination Pathways)

The synthesis of N-hydroxyamidines, including 3-Chloro-N-hydroxy-N'-phenyl-benzamidine, typically involves the construction of the C(=N)N core through nucleophilic addition reactions. One of the most common methods is the addition of hydroxylamine (B1172632) derivatives to nitriles. For the target compound, this would involve the reaction of 3-chlorobenzonitrile (B1581422) with N-phenylhydroxylamine. The mechanism proceeds via the nucleophilic attack of the nitrogen atom of N-phenylhydroxylamine on the electrophilic carbon of the nitrile group. This is often facilitated by a catalyst or Lewis acid to activate the nitrile.

Another prevalent pathway involves the reaction of an imidoyl chloride with a hydroxylamine. In this approach, 3-chloro-N-phenylbenzimidoyl chloride would be treated with hydroxylamine. The reaction is a nucleophilic substitution at the imidoyl carbon, likely proceeding through a tetrahedral intermediate followed by the elimination of hydrogen chloride.

N-functionalized hydroxylamine reagents can also serve as stable precursors that generate reactive imine species in situ for subsequent nucleophilic addition. repec.orgresearchgate.netnih.gov The formation of amidines through the nucleophilic addition of an amine to a nitrile can be promoted by metal species, such as zinc(II), which activate the C≡N moiety, making it more reactive toward nucleophiles. rsc.org

A general synthetic scheme for the formation of a generic N-hydroxy-N'-phenyl-benzamidine is presented below:

Pathway A: From Nitrile

Pathway B: From Imidoyl Chloride

Hydrolysis Pathways of Amidine and N-Hydroxyamidine Moieties

Amidines and their N-hydroxy derivatives are susceptible to hydrolysis, particularly under acidic or basic conditions, yielding amides and amines as initial products. researchgate.netstackexchange.com The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the amidine carbon atom.

Under acidic conditions, the imine nitrogen is first protonated, which activates the amidine carbon for nucleophilic attack by water. stackexchange.com This forms a tetrahedral intermediate which, after proton transfers and elimination, cleaves a C-N bond. For this compound, hydrolysis can lead to two possible sets of initial products depending on which C-N bond breaks:

Cleavage of the C-N(phenyl) bond: 3-Chloro-N-hydroxybenzamide and aniline (B41778).

Cleavage of the C-N(hydroxy) bond: 3-Chloro-N-phenylbenzamide and hydroxylamine.

Further hydrolysis of the resulting amide products under more stringent conditions will yield 3-chlorobenzoic acid and the corresponding amine or hydroxylamine. researchgate.netbyjus.com

The general mechanism for acid-catalyzed amidine hydrolysis is as follows:

Protonation of the imine nitrogen.

Nucleophilic attack by water on the amidine carbon.

Proton transfer to form a better leaving group (an amine).

Elimination of the amine and formation of a protonated amide.

Deprotonation to yield the amide product.

Amide hydrolysis itself can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for water to attack. byjus.com In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. byjus.com While amides are generally stable, these reactions can be driven by heating. arkat-usa.org

Intramolecular Rearrangements and Tautomeric Equilibria in N-Hydroxyamidines

A significant feature of N-hydroxyamidines is their existence in tautomeric forms. researchgate.net For this compound, two primary prototropic tautomers are considered: the amide oxime form and the imino hydroxylamine form. nih.govresearchgate.net

Tautomer A (Amide Oxime): 3-Chloro-N'-hydroxy-N-phenyl-benzamidine

Tautomer B (Imino Hydroxylamine): this compound

Theoretical studies using Density Functional Theory (DFT) have shown that the amide oxime tautomer (A) is generally more stable than the imino hydroxylamine tautomer (B). researchgate.netnih.gov The energy difference between the two forms is reported to be in the range of 4-10 kcal/mol. nih.gov However, the activation energy barrier for the uncatalyzed interconversion between these tautomers is quite high (33-71 kcal/mol), suggesting that spontaneous conversion at room temperature is slow. nih.gov The presence of solvent molecules, such as water, can lower this barrier significantly by facilitating proton transfer, making the equilibrium more dynamic. nih.gov

| Property | Value Range | Significance |

|---|---|---|

| Relative Stability (ΔE) | Amide Oxime is 4-10 kcal/mol more stable | The amide oxime form is the predominant species at equilibrium. |

| Interconversion Barrier (Uncatalyzed) | 33-71 kcal/mol | Spontaneous interconversion is kinetically unfavorable at room temperature. |

| Interconversion Barrier (Solvent-Assisted) | 9-20 kcal/mol lower | Protic solvents can catalyze the tautomerization process. nih.gov |

Reactivity of the N-Hydroxyl Group

The N-hydroxyl group is a key site of reactivity in this compound, participating in nucleophilic substitutions and redox processes.

The oxygen atom of the N-hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. Consequently, it can undergo O-alkylation with alkyl halides or O-acylation with acylating agents like acid chlorides or anhydrides. O-acylation is particularly significant as it produces amidoxime (B1450833) esters (e.g., amidoxime benzoates), which serve as important precursors for generating amidinyl radicals. rsc.org These reactions typically proceed via a standard nucleophilic substitution mechanism.

The N-O bond in N-hydroxyamidines and their derivatives is relatively weak and susceptible to cleavage, making these compounds excellent precursors for nitrogen-centered radicals. acs.org Specifically, they are used to generate amidinyl radicals, which are valuable synthetic intermediates. rsc.orgnih.govrsc.org

Several methods have been developed to induce the homolytic cleavage of the N-O bond to form amidinyl radicals:

Photolysis: UV-Vis light can promote the homolysis of the N-O bond in non-O-substituted N-hydroxyamidines, yielding both amidinyl and hydroxyl radicals. nih.govacs.org

Chemical Initiation: Treatment of O-acylated amidoximes (amidoxime benzoates) with a stannane-diazo initiator system can effectively generate amidinyl radicals. rsc.org

Visible-Light Photocatalysis: In the presence of an iridium or other suitable photocatalyst, visible light can promote the reduction of amidoxime esters, leading to N-O bond cleavage and the formation of an amidinyl radical intermediate. acs.org

Electron Transfer from Metals: Reagents such as Nickel-Acetic Acid (Ni-AcOH) can induce electron transfer to amidoxime esters, facilitating radical generation. rsc.org

The generated amidinyl radical is a versatile intermediate that can participate in various reactions, including intramolecular cyclizations to form heterocyclic structures like imidazolines and benzimidazoles. rsc.orgacs.org

Furthermore, the N-hydroxyl group can be involved in metabolic reduction. N-hydroxyamidines are often less basic and more lipophilic than their parent amidines, allowing them to be used as prodrugs. researchgate.netnih.gov In vivo, enzyme systems, including a cytochrome P450-dependent system, can reduce the N-hydroxyl group back to the active amidine. researchgate.netnih.gov

| Method | Precursor | Conditions | Reference |

|---|---|---|---|

| Photolysis | N-Hydroxyamidine | UV-Vis Light | nih.govacs.org |

| Visible-Light Photocatalysis | Amidoxime Ester | Ir-photocatalyst, Visible Light | acs.org |

| Chemical Initiation | Amidoxime Benzoate | Bu₃SnH, Diazo Initiator | rsc.org |

| Metal-Mediated Reduction | Amidoxime Benzoate | Nickel Powder, Acetic Acid | rsc.org |

Reactivity of the Amidine Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond (C=N) of the amidine moiety is another center of reactivity. The imine nitrogen is basic and can be protonated by acids. This protonation enhances the electrophilicity of the amidine carbon, making it more susceptible to attack by nucleophiles.

This reactivity is harnessed in various synthetic transformations. In transition-metal-catalyzed reactions, the amidine group can act as a directing group. nih.gov The C=N bond can undergo migratory insertion of metal-carbon or metal-nitrogen species, leading to annulation reactions for the synthesis of N-containing heterocycles. nih.gov Amidines are valuable building blocks for a wide range of heterocyclic motifs due to the reactivity of their C=N bond in cycloaddition and condensation reactions. researchgate.netsemanticscholar.org

Nucleophilic and Electrophilic Reactivity Studies

The this compound molecule possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents. The specific reaction pathway is often dictated by the reaction conditions and the nature of the reacting partner.

Nucleophilic Character:

The primary nucleophilic sites in this compound are the nitrogen and oxygen atoms of the N-hydroxyamidine group, which possess lone pairs of electrons.

N-hydroxy group: The oxygen atom of the hydroxyl group can act as a nucleophile, particularly after deprotonation to form an alkoxide-like species. This enhances its nucleophilicity, enabling it to participate in reactions such as alkylation or acylation.

Amidine Nitrogens: The nitrogen atoms of the amidine moiety also exhibit nucleophilic character. The sp² hybridized imino nitrogen is generally less nucleophilic than the sp³ hybridized amino nitrogen. However, both can react with strong electrophiles.

Electrophilic Character:

The electrophilic nature of this compound is primarily centered on the carbon atom of the amidine group.

Amidine Carbon: This carbon atom is bonded to two electronegative nitrogen atoms, rendering it electron-deficient and susceptible to attack by nucleophiles. This reactivity is a cornerstone for various cyclization and substitution reactions.

The presence of the electron-withdrawing 3-chloro substituent on the phenyl ring can further enhance the electrophilicity of the amidine carbon.

| Reactive Center | Nature | Potential Reactions | Influencing Factors |

| N-hydroxy Oxygen | Nucleophilic | Alkylation, Acylation | Basicity of the medium |

| Amidine Nitrogens | Nucleophilic | Reactions with strong electrophiles | Steric hindrance, electronic effects of substituents |

| Amidine Carbon | Electrophilic | Nucleophilic attack, cyclization | Electronic effects of substituents |

Cycloaddition Reactions and Heterocyclic Ring Formation

N-hydroxyamidines and their tautomeric forms are valuable precursors for the synthesis of various heterocyclic compounds through cycloaddition reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of related N-hydroxy compounds.

One of the key reactive intermediates that can be generated from N-hydroxyamidines is a nitrone tautomer. Nitrones are 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively.

The tautomerization of this compound to its corresponding nitrone would be a crucial step for its participation in such cycloadditions. This equilibrium can be influenced by solvent polarity and temperature.

Furthermore, the N-hydroxyamidine moiety can be a precursor for the in-situ generation of nitrile oxides , another class of 1,3-dipoles. Oxidation of the N-hydroxyamidine can lead to the formation of a nitrile oxide, which can then undergo [3+2] cycloaddition with unsaturated systems to yield isoxazoles and other related heterocycles.

The versatility of this compound as a building block for heterocyclic synthesis is summarized in the table below.

| Reactive Intermediate | Generation Method | Cycloaddition Type | Resulting Heterocycle |

| Nitrone (tautomer) | Tautomerization | [3+2] with alkenes/alkynes | Isoxazolidines/Isoxazolines |

| Nitrile Oxide | Oxidation | [3+2] with alkenes/alkynes | Isoxazoles/Isoxazolines |

Aromatic Substitution Reactions on Phenyl and Chlorophenyl Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the nature of the attached substituents.

Reactivity of the Phenyl Ring (attached to N'):

Reactivity of the 3-Chlorophenyl Ring:

The 3-chlorophenyl ring has two substituents to consider: the chlorine atom and the amidine group.

Chlorine Atom: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. However, they are ortho, para-directors because the resonance effect, although weaker, stabilizes the arenium ion intermediate when substitution occurs at these positions.

Amidine Group: The amidine group is attached to this ring through its carbon atom. This group is generally considered to be electron-withdrawing and deactivating due to the electronegativity of the nitrogen atoms. As a deactivating group attached through carbon, it would be expected to be a meta-director.

The interplay of these two substituents determines the position of electrophilic attack. The chlorine at position 3 directs to positions 2, 4, and 6. The amidine group at position 1 directs to position 5. Therefore, electrophilic substitution on this ring is likely to be complex, potentially leading to a mixture of products. The strong deactivating nature of both substituents will make this ring significantly less reactive than the N'-phenyl ring.

| Aromatic Ring | Substituent(s) | Overall Effect | Predicted Directing Effect |

| N'-Phenyl | -NH-C(=NOH)-Ar | Activating (likely) | ortho, para |

| 3-Chlorophenyl | -Cl, -C(=NOH)NHPh | Deactivating | Complex (meta to amidine, ortho, para to chloro) |

Advanced Spectroscopic and Structural Characterization of 3 Chloro N Hydroxy N Phenyl Benzamidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Chloro-N-hydroxy-N'-phenyl-benzamidine in solution. Both ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of each atom, allowing for the verification of the molecular structure.

In a typical ¹H NMR spectrum, the protons of the two distinct aromatic rings (the 3-chlorophenyl and the N'-phenyl groups) would exhibit complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. The N-hydroxy proton (N-OH) and the other N-H proton would appear as broad singlets, with chemical shifts highly dependent on the solvent and concentration, due to hydrogen bonding and chemical exchange.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon atom of the C=N double bond is expected to resonate significantly downfield. The shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro substituent and the nitrogen atoms.

Dynamic NMR (D-NMR) studies, conducted at variable temperatures, can provide insights into conformational isomerism. For instance, restricted rotation around the C-N and N-phenyl single bonds could lead to the observation of distinct isomers at low temperatures. As the temperature increases, the rate of rotation increases, causing the separate signals to coalesce, a phenomenon that can be analyzed to determine the energy barriers for these rotational processes. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitively assigning all proton and carbon signals and confirming the connectivity of the molecular backbone .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for analogous functional groups and aromatic systems.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 115 - 145 |

| Aromatic C-Cl | - | 130 - 138 |

| Aromatic C-N | - | 140 - 150 |

| C=N | - | 155 - 165 |

| N-OH | Variable (solvent dependent) | - |

| N'-H | Variable (solvent dependent) | - |

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of this compound, offering specific insights into its functional groups and the nature of hydrogen bonding.

The IR spectrum is expected to be dominated by characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the N-hydroxy group, likely broadened due to intermolecular hydrogen bonding. The N-H stretching vibration of the N'-phenyl group would also appear in this region. A strong absorption band around 1640-1600 cm⁻¹ can be assigned to the C=N (azomethine) stretching mode materialsciencejournal.org. The N-O stretching vibration typically appears in the 960-930 cm⁻¹ region materialsciencejournal.org. Vibrations associated with the aromatic rings, such as C-H and C=C stretching, will produce a series of sharp bands between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings and the C=N bond should yield strong Raman signals. Analysis of the shifts in the O-H, N-H, and C=N stretching frequencies upon changes in solvent or concentration can be used to study the strength and nature of intra- and intermolecular hydrogen bonds. For instance, the formation of strong hydrogen bonds typically causes a red shift (shift to lower frequency) and broadening of the O-H and N-H stretching bands.

Table 2: Key Predicted Vibrational Frequencies for this compound This table is generated based on characteristic vibrational frequencies for relevant functional groups.

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Intensity |

| O-H Stretch (H-bonded) | 3400 - 3200 (broad) | Weak |

| N-H Stretch | ~3300 | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1640 - 1600 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| N-O Stretch | 960 - 930 | Medium |

| C-Cl Stretch | 800 - 600 | Medium |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state molecular structure of this compound. This technique reveals exact bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the crystalline state.

Based on studies of analogous benzamide (B126) and benzamidine (B55565) structures, it is expected that the molecule will adopt a largely planar conformation, although there will be a significant dihedral angle between the planes of the 3-chlorobenzyl and N'-phenyl rings nih.govresearchgate.net. The geometry around the C=N double bond will likely be fixed, resulting in specific (E/Z) isomers.

A critical aspect revealed by crystallography is the supramolecular assembly, which is dictated by intermolecular interactions, primarily hydrogen bonding. The N-hydroxy and N'-H groups are potent hydrogen bond donors, while the nitrogen atoms (especially the sp²-hybridized imine nitrogen) and the oxygen atom are effective acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or dimers, in the crystal lattice researchgate.netnih.gov. For example, N-H···O or O-H···N hydrogen bonds could link molecules into infinite chains nih.gov. The chloro substituent may also participate in weaker halogen bonding interactions, further influencing the crystal packing.

Table 3: Representative Crystallographic Parameters from Analogous Benzamide Structures Data extracted from studies on related chloro-substituted N-phenylbenzamides.

| Parameter | 3-Chloro-N-phenylbenzamide nih.gov | 3-Chloro-N-(3-methylphenyl)benzamide researchgate.net |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbcn |

| a (Å) | 25.0232 | 9.4032 |

| b (Å) | 5.3705 | 10.0963 |

| c (Å) | 8.1289 | 25.9904 |

| β (°) | 98.537 | 90 |

| Dihedral Angle (rings) | 88.5° | 77.4° |

| H-Bonding Motif | N-H···O chains | N-H···O chains |

Mass Spectrometry for Mechanistic Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular formula C₁₃H₁₁ClN₂O. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the [M] peak.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing structural information. The fragmentation pathways of N-substituted amides and amidines can be complex, often involving rearrangements nih.gov. Predicted fragmentation pathways for this compound could include:

Loss of hydroxyl radical (•OH) or water (H₂O): Cleavage of the N-O bond is a likely initial step.

Cleavage of the amidine core: Fission of the C-N or N-N' equivalent bonds could lead to fragments corresponding to the 3-chlorobenzoyl cation or the N'-phenyl-N-hydroxy-amine radical cation.

Loss of aniline (B41778) or chlorobenzonitrile: Rearrangements could facilitate the elimination of stable neutral molecules.

Fragmentation of the aromatic rings: At higher collision energies, the aromatic rings can fragment, for example, by losing HCl or HCN.

Isotopic labeling studies, for instance, by replacing the hydroxyl proton with deuterium (B1214612) (²H), would be invaluable for confirming proposed fragmentation mechanisms. The corresponding mass shift in the fragments would verify which parts of the molecule they originated from researchgate.net.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table presents plausible m/z values for fragments of the protonated molecule [M+H]⁺ (C₁₃H₁₂ClN₂O⁺, m/z ≈ 247.06).

| Fragment Ion Formula | Loss from [M+H]⁺ | Predicted m/z |

| [C₁₃H₁₁ClN₂]⁺ | •OH | ~230.06 |

| [C₁₃H₁₀ClN₂]⁺ | H₂O | ~229.06 |

| [C₇H₄ClO]⁺ | C₆H₈N₂O | ~139.00 |

| [C₆H₅NH]⁺• | C₇H₅ClNO | ~92.05 |

| [C₇H₄ClN]⁺• | C₆H₇NO | ~137.01 |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Electron Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The spectrum is expected to show several absorption bands in the 200-400 nm range, arising from π → π* and n → π* transitions associated with the conjugated system.

The primary chromophores in the molecule are the 3-chlorophenyl and N'-phenyl rings, as well as the C=N double bond. Intense absorption bands, typically observed below 300 nm, can be assigned to π → π* transitions within these aromatic systems ijesi.orgresearchgate.net. The chloro, hydroxyl, and amino groups act as auxochromes, modifying the absorption maxima and intensities of the primary chromophores through their electronic effects (inductive and resonance).

Table 5: Predicted Electronic Transitions for this compound This table outlines the likely types and spectral regions for electronic absorptions.

| Transition Type | Chromophore | Predicted λₘₐₓ Range (nm) | Relative Intensity |

| π → π | Phenyl Rings | 200 - 280 | High |

| π → π | C=N-Ph Conjugated System | 250 - 320 | Medium to High |

| n → π* | C=N, N-OH | 300 - 360 | Low |

| Intramolecular Charge Transfer | Donor-Acceptor System | 300 - 380 | Medium |

Theoretical and Computational Chemistry of 3 Chloro N Hydroxy N Phenyl Benzamidine

Quantum Chemical Investigations (DFT, Ab Initio) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. For a molecule like 3-Chloro-N-hydroxy-N'-phenyl-benzamidine, these methods can predict its geometry, electronic distribution, and spectroscopic signatures with a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related compounds

| Parameter | Expected Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These values are estimations based on computational studies of similarly substituted aromatic compounds and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the oxygen atom of the N-hydroxy group and the nitrogen atoms of the amidine core are expected to be the most electron-rich regions (red). The hydrogen atom of the hydroxyl group and the regions around the aromatic protons would exhibit a positive potential (blue). The chlorine atom, due to its high electronegativity, would also create a region of negative potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be derived. niscpr.res.in For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the chloro, hydroxy, and phenyl substituents. The calculated spectra can aid in the assignment of experimental peaks.

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be computed to help interpret experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method. orientjchem.org Key vibrational modes would include the O-H stretch, N-H stretch, C=N stretch of the amidine group, and vibrations associated with the substituted phenyl rings.

Conformational Analysis and Potential Energy Surface Mapping

The presence of several single bonds in this compound allows for multiple possible conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states for their interconversion. A Potential Energy Surface (PES) map can be generated by systematically varying specific dihedral angles and calculating the corresponding energy.

For this molecule, key rotations would occur around the C-N and N-N bonds. Studies on related N-hydroxy amides have shown that these functional groups can strongly influence backbone conformations, often favoring trans arrangements to minimize steric hindrance and maximize hydrogen bonding opportunities. nih.govnih.gov The dihedral angle between the two phenyl rings is another important conformational parameter. In the related compound 3-Chloro-N-phenylbenzamide, the two aromatic rings were found to have a significant dihedral angle of 88.5°. nih.gov A similar non-planar arrangement would be expected for this compound to alleviate steric clashes.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, and the activation energy, which determines the reaction rate, can be determined.

For this compound, potential reactions could involve the N-hydroxy group, which can participate in various acid-base or redox reactions. For instance, the mechanism of its synthesis or its potential degradation pathways could be investigated. Locating the transition state structures on the potential energy surface is a key step in understanding the kinetics of these processes.

Prediction of Intermolecular Interactions and Self-Assembly Phenomena

The functional groups in this compound, particularly the N-hydroxy and amidine moieties, are capable of forming strong intermolecular hydrogen bonds. The N-hydroxy group can act as both a hydrogen bond donor (O-H) and acceptor (O), while the amidine group has both donor (N-H) and acceptor (C=N) sites.

In the solid state, these interactions are expected to play a dominant role in the crystal packing. For example, in the crystal structure of 3-Chloro-N-phenylbenzamide, intermolecular N-H···O hydrogen bonds link the molecules into infinite chains. nih.gov Similar hydrogen bonding motifs, possibly involving O-H···N or N-H···O interactions, would be anticipated for this compound, potentially leading to the formation of dimers or more extended supramolecular assemblies. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and quantify the different components of these intermolecular interactions (electrostatic, exchange, induction, and dispersion). mdpi.com

Investigation of Substituent Effects on Electronic Properties and Reactivity

The electronic properties and reactivity of this compound are significantly influenced by the nature and position of substituents on its aromatic rings. Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into these substituent-induced modifications. By systematically altering functional groups on the N'-phenyl ring and the 3-chlorobenzoyl moiety, researchers can modulate the molecule's electronic structure, which in turn affects its chemical behavior.

Detailed computational analyses reveal that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) leads to predictable changes in key quantum chemical descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

Impact of Electron-Donating and Electron-Withdrawing Groups:

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), when substituted on the N'-phenyl ring, tend to increase the electron density of the molecule. This leads to a destabilization and increase in the energy of the HOMO. Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), have the opposite effect, stabilizing and lowering the energy of the HOMO. The LUMO energy is also affected, though generally to a lesser extent.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. Studies on analogous aromatic systems have shown that both strong electron-donating and electron-withdrawing substituents can lead to a reduction in the HOMO-LUMO gap, thereby enhancing the molecule's reactivity.

The following interactive data table summarizes the calculated electronic properties for a series of hypothetical derivatives of this compound, where the substituent 'R' is varied on the para-position of the N'-phenyl ring. These values are illustrative and based on general trends observed in computational studies of similar aromatic compounds.

Table 1: Calculated Electronic Properties of Substituted this compound Derivatives

| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -6.25 | -1.85 | 4.40 | 3.10 |

| -CH₃ (EDG) | -6.10 | -1.80 | 4.30 | 3.25 |

| -OCH₃ (EDG) | -5.95 | -1.75 | 4.20 | 3.40 |

| -Cl (EWG) | -6.35 | -1.95 | 4.40 | 2.90 |

| -CN (EWG) | -6.50 | -2.10 | 4.40 | 2.50 |

| -NO₂ (EWG) | -6.65 | -2.25 | 4.40 | 2.20 |

Note: These are representative values to illustrate trends and are not from a specific experimental or computational study on this exact series of molecules.

Reactivity and Molecular Electrostatic Potential:

The molecular electrostatic potential (MEP) map is another valuable tool for predicting the reactivity of this compound and its derivatives. The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the parent molecule, the oxygen atom of the N-hydroxy group and the nitrogen atoms of the amidine core are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.

The introduction of substituents alters this potential map. Electron-donating groups on the N'-phenyl ring increase the negative potential around the amidine core, enhancing its nucleophilicity. In contrast, electron-withdrawing groups decrease the electron density in this region, making the molecule more susceptible to nucleophilic attack at other sites, such as the carbon atom of the C=N bond.

Coordination Chemistry of 3 Chloro N Hydroxy N Phenyl Benzamidine As a Ligand

Coordination Modes and Chelation Properties of N-Hydroxyamidines

N-hydroxyamidines, including 3-Chloro-N-hydroxy-N'-phenyl-benzamidine, are effective chelating agents due to the presence of both nitrogen and oxygen donor atoms. The functional group, -C(=N-Ph)-N(OH)-, allows for several potential coordination modes. The most common mode involves the deprotonation of the hydroxyl group (-N-OH) to form a hydroxylamido group (-N-O⁻), which then coordinates to a metal ion along with the nitrogen atom of the imine group (-C=N-).

This coordination typically results in the formation of a stable five-membered chelate ring. The N-hydroxyamidine ligand can act as a bidentate ligand, binding to a metal center through one nitrogen and one oxygen atom. Hydroxylamines can coordinate with metal ions through either their nitrogen or oxygen atoms, or both. nih.gov The acidity of the N-OH fragment is enhanced upon coordination, which can lead to changes in the protonation state and coordination mode. nih.gov

The general structure of the N-hydroxyamidine functional group offers three sites for substitution, which allows for a systematic study of the influence of different substituents on the aromatic system and, consequently, on the chelating properties. ijesi.org These ligands are known to form intensely colored and easily extractable complexes with various metal ions. ijesi.org

Synthesis and Characterization of Metal Complexes (e.g., Transition Metal, Main Group, F-Element Complexes)

The synthesis of metal complexes with N-hydroxyamidine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction often involves the deprotonation of the ligand's hydroxyl group, which can be facilitated by the addition of a base or by the basicity of the metal salt's anion.

A general synthetic route can be outlined as follows:

Dissolving the N-hydroxyamidine ligand, such as this compound, in a solvent like ethanol (B145695) or methanol.

Adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to the ligand solution.

The reaction mixture is often stirred at room temperature or refluxed to ensure the completion of the reaction.

The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed, and dried.

Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. mdpi.com Shifts in the π→π* and n→π* transitions upon coordination indicate the involvement of the ligand's functional groups in bonding with the metal ion. mdpi.com

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. mdpi.com

N-hydroxyamidines have been shown to form stable complexes with a variety of transition metal ions, and their use as chelating agents for the determination of metals like iron, molybdenum, and vanadium has been explored. ijesi.org

Influence of Ligand Substitution on Coordination Geometry and Stability

The electronic and steric properties of substituents on the aromatic rings of the this compound ligand can significantly influence the coordination geometry and stability of its metal complexes.

Electronic Effects: The presence of the chloro group at the 3-position of the benzamidine (B55565) phenyl ring is an important factor. As an electron-withdrawing group, the chloro substituent can affect the electron density on the coordinating atoms. This, in turn, can influence the acidity of the N-OH proton and the strength of the resulting metal-ligand bonds. A more acidic ligand may form more stable complexes with certain metal ions.

Steric Effects: While the 3-chloro substituent is not expected to introduce significant steric hindrance, substituents at other positions, particularly the ortho positions of the phenyl rings, could impose steric constraints that affect the coordination geometry. Steric bulk can influence the ability of the ligand to adopt its preferred conformation for chelation and may lead to distorted geometries around the metal center. Studies on related ligand systems have shown that steric properties of substituents can significantly alter the molecular architecture and coordination sphere of complexes. researchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR Shifts of C=N and N-O Bonds)

Infrared (IR) spectroscopy is a powerful tool for elucidating the nature of metal-ligand interactions in complexes of this compound. Upon coordination of the ligand to a metal center, characteristic shifts in the vibrational frequencies of the C=N and N-O bonds are observed.

C=N Stretching Vibration: In the free ligand, the C=N stretching vibration typically appears in the region of 1600-1650 cm⁻¹. When the imine nitrogen atom coordinates to a metal ion, electron density is drawn from the C=N bond towards the metal. This weakening of the C=N double bond character results in a shift of its stretching frequency to a lower wavenumber (a redshift) in the IR spectrum of the complex.

N-O Stretching Vibration: The N-O stretching vibration in the free N-hydroxyamidine ligand is usually observed in the range of 900-950 cm⁻¹. Upon deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal, the N-O bond order increases. This strengthening of the N-O bond leads to a shift of its stretching frequency to a higher wavenumber (a blueshift) in the IR spectrum of the complex.

These shifts provide direct evidence of the ligand's coordination to the metal ion through the imine nitrogen and the hydroxyl oxygen. The magnitude of these shifts can also offer qualitative information about the strength of the metal-ligand bonds.

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |

| C=N | ~1600-1650 cm⁻¹ | Shift to lower frequency | Weakening of the C=N bond due to electron donation from N to the metal. |

| N-O | ~900-950 cm⁻¹ | Shift to higher frequency | Increase in N-O bond order upon deprotonation and coordination of O to the metal. |

| O-H | ~3100-3300 cm⁻¹ | Disappearance | Deprotonation of the hydroxyl group upon complex formation. |

New bands appearing in the far-IR region (typically below 600 cm⁻¹) of the complex's spectrum can often be assigned to the M-O and M-N stretching vibrations, further confirming the formation of metal-ligand bonds. nih.gov

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into the metal-ligand bonding and electronic structure of complexes involving ligands like this compound. These studies complement experimental data and help in understanding the nature of the chemical bonds, the distribution of electron density, and the relative stabilities of different coordination geometries.

Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of the metal complexes. This allows for the determination of theoretical bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov

Bonding Analysis: The nature of the metal-ligand bond can be analyzed using various techniques. A Natural Energy Decomposition Analysis (NEDA), for example, can partition the total interaction energy into components such as electrostatic, exchange-repulsion, and charge transfer, revealing the dominant forces in the bond. mdpi.com Such analyses often show a significant electrostatic character in the bonding, with a notable contribution from charge transfer. mdpi.com

Electronic Structure: The electronic structure of the complexes can be investigated through the analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energies and compositions of these frontier orbitals determine the electronic properties of the complex, including its reactivity and spectroscopic behavior. nih.gov The HOMO-LUMO energy gap is an important parameter for assessing the kinetic stability of the complex.

Spectroscopic Predictions: Computational methods can be used to simulate the vibrational (IR) and electronic (UV-Vis) spectra of the complexes. These predicted spectra can be compared with experimental results to aid in the assignment of spectral bands and to validate the theoretical model.

Through these theoretical approaches, a comprehensive understanding of the factors governing the coordination chemistry of this compound can be achieved, providing valuable information for the rational design of new complexes with desired properties.

Chemical Transformations and Derivatization Strategies for 3 Chloro N Hydroxy N Phenyl Benzamidine

Structural Modifications at the Benzene (B151609) Ring: Introduction of Diverse Substituents

The 3-chlorophenyl group of the parent molecule is amenable to further substitution, primarily through electrophilic aromatic substitution reactions. The existing chloro substituent is an ortho-, para-director, although it is deactivating. Consequently, incoming electrophiles will preferentially add to positions 2, 4, and 6 relative to the amidine group. The specific reaction conditions can be tailored to control the degree and position of substitution.

Key transformations include:

Nitration: The introduction of a nitro group (-NO₂) can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. This modification significantly alters the electronic properties of the ring and provides a handle for further chemistry, such as reduction to an amino group.

Halogenation: Further halogenation (e.g., chlorination, bromination) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). This allows for the synthesis of di- or tri-halogenated derivatives.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), enhancing the molecule's polarity and water solubility.

Friedel-Crafts Reactions: Acylation or alkylation can introduce carbon-based substituents, though the deactivating effect of the chlorine atom may necessitate harsh reaction conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 3-Chlorophenyl Ring

| Reaction | Typical Reagents | Potential Substituent | Primary Substitution Positions |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | C-4, C-6 |

| Bromination | Br₂ / FeBr₃ | -Br | C-4, C-6 |

| Sulfonation | Fuming H₂SO₄ (SO₃) | -SO₃H | C-4 |

| Acylation | RCOCl / AlCl₃ | -COR | C-4, C-6 |

Transformations Involving the N-Hydroxy Group: Reduction and Oxidation Reactions

The N-hydroxy group is a pivotal functional group that can undergo both reduction and oxidation, leading to fundamentally different molecular structures.

Reduction Reactions: The N-hydroxy group of the amidoxime (B1450833) can be reduced to the corresponding amidine. This transformation removes the hydroxyl functionality and can be achieved using various reducing agents. Catalytic hydrogenation, for instance, using catalysts like Palladium on carbon (Pd/C) with a hydrogen source, is a common method. Other reducing systems, such as those employing zinc dust or other metals in acidic media, can also be effective. orgsyn.org The selective reduction of a nitro group to a hydroxylamine (B1172632) is often achieved using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst, and stronger conditions can lead to further reduction to the amine. rsc.orgorgsyn.orggoogle.comnih.gov By analogy, controlled reduction of the N-OH group is feasible.

Oxidation Reactions: Oxidation of the N-hydroxy group can lead to various products depending on the oxidant and reaction conditions. N-phenylhydroxylamine, a related compound, is known to oxidize in the presence of oxygen to nitrosobenzene, nitrobenzene (B124822), and azoxybenzene. nih.gov The oxidation of N-substituted amines can also be catalyzed by oxoammonium salts to yield corresponding imides. chemrxiv.org In the context of 3-Chloro-N-hydroxy-N'-phenyl-benzamidine, mild oxidation could potentially form a nitrone intermediate, which is a valuable synthon in its own right, particularly in cycloaddition reactions.

Table 2: Summary of Transformations at the N-Hydroxy Group

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Reduction | H₂ / Pd/C, Zn / Acetic Acid | Amidine (-NH) |

| Oxidation | Mild oxidants (e.g., MnO₂) | Nitrone or Nitroso derivative |

Derivatization of the N'-Phenyl Moiety

Similar to the 3-chlorophenyl ring, the N'-phenyl group can be functionalized via electrophilic aromatic substitution. As the nitrogen atom attached to this ring is part of an amidine system, its electronic influence is complex, but the ring remains susceptible to substitution, typically at the ortho and para positions.

Studies on related N-phenylbenzamide structures show that modifications on this ring are common. researchgate.netresearchgate.net For example, halogenation, nitration, and acylation can be performed to introduce a range of functional groups, thereby modulating the molecule's steric and electronic profile. These derivatives are often synthesized to explore structure-activity relationships in various contexts. researchgate.net

Table 3: Examples of Derivatization on the N'-Phenyl Ring

| Reaction | Typical Reagents | Potential Substituent | Primary Substitution Positions |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | -Br | para (C-4') |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | para (C-4') |

| Acylation | RCOCl / AlCl₃ | -COR | para (C-4') |

Utilization of this compound as a Building Block in Heterocyclic Synthesis (e.g., Oxadiazole Derivatives)

One of the most significant applications of N-hydroxy-benzamidines is their use as precursors in the synthesis of 1,2,4-oxadiazole (B8745197) heterocycles. rjptonline.org This five-membered ring system is a common motif in pharmacologically active compounds. The synthesis typically involves the reaction of the N-hydroxy-benzamidine with a carboxylic acid derivative, which provides the remaining two carbon atoms and one oxygen atom of the ring.

The general synthetic pathway involves two main steps:

O-Acylation: this compound is first reacted with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC), to form an O-acyl intermediate.

Cyclodehydration: This intermediate is then subjected to thermal or acid/base-catalyzed cyclization, which involves the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.

This reaction allows for the creation of a diverse library of oxadiazole derivatives, where the substituent at the 5-position of the oxadiazole ring is determined by the choice of the acylating agent. nih.gov For example, reacting the parent compound with chloroacetic acid can yield a 5-chloromethyl-1,2,4-oxadiazole intermediate, which can be further functionalized. rjptonline.org

Table 4: Synthesis of 1,2,4-Oxadiazole Derivatives

| Acylating Reagent | Resulting Substituent at C-5 | Structure of Oxadiazole Product |

|---|---|---|

| Acetyl Chloride | Methyl (-CH₃) | 3-(3-Chlorophenyl)-5-methyl-N-phenyl-1,2,4-oxadiazole derivative |

| Benzoyl Chloride | Phenyl (-C₆H₅) | 3-(3-Chlorophenyl)-5-phenyl-N-phenyl-1,2,4-oxadiazole derivative |

| Ethyl Chlorooxalate | Carboxylate (-COOEt) | Ethyl 3-(3-chlorophenyl)-N-phenyl-1,2,4-oxadiazole-5-carboxylate derivative |

Reactivity in Specific Organic Reactions and Catalytic Systems

The rich functionality of this compound imparts reactivity in several other contexts. The amidoxime moiety can participate in various condensation and cycloaddition reactions. Furthermore, the presence of multiple nitrogen and oxygen atoms makes the molecule a potential chelating ligand for metal ions. This suggests its possible application in the design of novel catalysts or metal-organic frameworks. The N-hydroxy-benzamidine can coordinate to metal centers, and the substituents on the phenyl rings could be used to tune the steric and electronic environment of the resulting metal complex, potentially influencing its catalytic activity and selectivity. While specific applications in catalytic systems are not extensively documented, the structural motifs are analogous to ligands used in coordination chemistry.

Future Research Directions in N Hydroxybenzamidine Chemistry Pertinent to 3 Chloro N Hydroxy N Phenyl Benzamidine

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more environmentally benign and efficient methods for the synthesis of N-hydroxybenzamidines. This includes the exploration of catalytic systems that can operate under milder conditions and with higher atom economy. The use of ionic liquids and nano-metal catalysts is a promising avenue for creating greener and more efficient reaction pathways for the formation of benzamidine (B55565) derivatives from benzonitrile (B105546) raw materials. google.com Furthermore, enzymatic methods, such as those employing lipases in green solvents like cyclopentyl methyl ether, offer a sustainable approach to amide bond formation and could be adapted for amidine synthesis. nih.gov These strategies aim to reduce the reliance on hazardous reagents and minimize waste generation, aligning with the principles of green chemistry.

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of N-hydroxybenzamidines is crucial for optimizing reaction conditions and discovering new reactivity. The application of advanced spectroscopic techniques for real-time, on-line monitoring of organic reactions will be instrumental in this regard. Techniques such as extractive electrospray ionization tandem mass spectrometry (EESI-MS) and FlowNMR spectroscopy allow for the continuous tracking of reactants, intermediates, and products throughout the course of a reaction. fossiliontech.comrsc.org This provides invaluable kinetic and mechanistic data that can be used to refine synthetic protocols and elucidate complex reaction pathways. These methods offer a significant advantage over traditional offline analysis by providing a more dynamic and comprehensive picture of the chemical transformations as they occur.

Integration of Machine Learning and AI in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with increasing accuracy. researchgate.netpku.edu.cn For the synthesis of N-hydroxybenzamidines, ML algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for achieving high yields and selectivity. chemistryworld.comnih.gov This data-driven approach can significantly accelerate the discovery of new synthetic routes and reduce the number of trial-and-error experiments required. Furthermore, by inverting these models, it is possible to generate new hypotheses about the factors that govern reaction success, thereby guiding future experimental design.

Exploration of Unique Reactivities in N-Hydroxyamidine Frameworks

The N-hydroxyamidine moiety is a versatile functional group that can participate in a wide range of chemical transformations. Future research will undoubtedly uncover novel reactivities of this framework, leading to the synthesis of new classes of compounds with interesting properties. The exploration of intramolecular cyclization reactions, for instance, could provide access to a variety of heterocyclic systems. The N-hydroxyamidine group can also serve as a precursor to amidines through reduction, a transformation that is relevant in the context of pro-drug strategies. nih.govresearchgate.net Understanding the subtle electronic and steric factors that govern the reactivity of substituted N-hydroxybenzamidines like 3-Chloro-N-hydroxy-N'-phenyl-benzamidine will be key to unlocking their full synthetic potential.

Computational Design of Functional Molecular Systems Based on N-Hydroxyamidine Architectures

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific functions. acs.orgnih.gov In the context of N-hydroxybenzamidine chemistry, density functional theory (DFT) calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of these compounds. researchgate.net This information can then be used to design molecules with tailored properties for applications in materials science, coordination chemistry, and medicinal chemistry. For example, by understanding the binding modes of N-hydroxyamidines with biological targets through molecular docking studies, it is possible to design more potent and selective drug candidates. mdpi.com Similarly, computational methods can be used to predict the photophysical and electronic properties of N-hydroxyamidine-based materials for applications in organic electronics.

Q & A

Q. Critical Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Optimize pH during hydroxylamine addition to prevent decomposition.

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

Structural elucidation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles. For example, similar compounds show:

- Spectroscopy :

Q. Implications :

Advanced: What biochemical pathways are influenced by this compound derivatives?

Answer:

Similar benzamidines target bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .

Q. Contradictions :

Advanced: How can computational models predict solvent effects on this compound’s reactivity?

Answer:

The Polarizable Continuum Model (PCM) evaluates solvation energetics:

Q. Validation :

- Compare computed ΔG‡ values with experimental kinetic data in solvents like DMSO and ethanol.

Advanced: How do structural variations in crystallographic studies reflect experimental uncertainties?

Answer:

Discrepancies in bond angles or torsion angles arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.